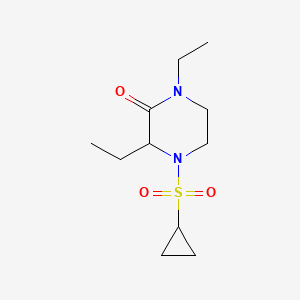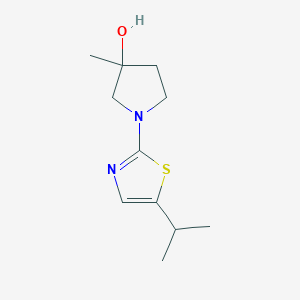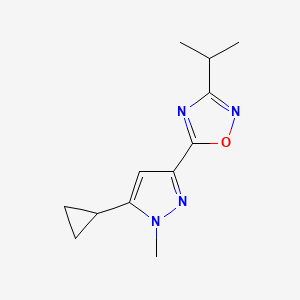
5-(5-Cyclopropyl-1-methylpyrazol-3-yl)-3-propan-2-yl-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-Cyclopropyl-1-methylpyrazol-3-yl)-3-propan-2-yl-1,2,4-oxadiazole is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods, and scientists have conducted extensive research to explore its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用机制
The mechanism of action of 5-(5-Cyclopropyl-1-methylpyrazol-3-yl)-3-propan-2-yl-1,2,4-oxadiazole varies depending on its application. In the case of its potential as an anti-inflammatory agent, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory prostaglandins. In the case of its potential as a treatment for Alzheimer's disease, it inhibits the activity of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In the case of its potential as an anti-inflammatory agent, it has been shown to reduce inflammation and pain in animal models. In the case of its potential as a treatment for Alzheimer's disease, it has been shown to improve cognitive function in animal models.
实验室实验的优点和局限性
One advantage of using 5-(5-Cyclopropyl-1-methylpyrazol-3-yl)-3-propan-2-yl-1,2,4-oxadiazole in lab experiments is its potential as a fluorescent probe for the detection of metal ions. It is also relatively easy to synthesize using the methods described above. One limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for the study of 5-(5-Cyclopropyl-1-methylpyrazol-3-yl)-3-propan-2-yl-1,2,4-oxadiazole. One direction is to further investigate its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. Another direction is to explore its potential as a catalyst for various chemical reactions. Additionally, further research could be conducted to better understand its mechanism of action and to identify any potential side effects or limitations.
合成方法
Several methods have been developed for the synthesis of 5-(5-Cyclopropyl-1-methylpyrazol-3-yl)-3-propan-2-yl-1,2,4-oxadiazole. One of the most commonly used methods involves the reaction of 5-cyclopropyl-1-methylpyrazole-3-carboxylic acid with thionyl chloride, followed by the addition of propargyl alcohol and sodium azide. The resulting compound is then subjected to a copper-catalyzed azide-alkyne cycloaddition reaction to yield the final product.
科学研究应用
5-(5-Cyclopropyl-1-methylpyrazol-3-yl)-3-propan-2-yl-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated as a potential anti-inflammatory agent. It has also been studied for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
In addition, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions. It has also been investigated as a potential catalyst for various chemical reactions.
属性
IUPAC Name |
5-(5-cyclopropyl-1-methylpyrazol-3-yl)-3-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-7(2)11-13-12(17-15-11)9-6-10(8-4-5-8)16(3)14-9/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSHCUIABUHHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=NN(C(=C2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl-5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7360513.png)
![(3-Chloro-2-hydroxyphenyl)-(6-fluoro-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B7360519.png)

![6-(1H-indol-4-yl)-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione](/img/structure/B7360531.png)
![3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B7360545.png)
![1-Ethyl-3-(imidazo[1,2-a]pyridin-7-ylmethyl)imidazolidine-2,4-dione](/img/structure/B7360558.png)

![N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B7360571.png)

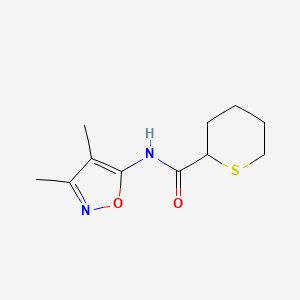
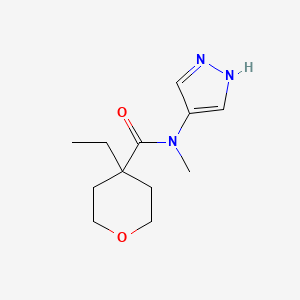
![1-Pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol](/img/structure/B7360595.png)
